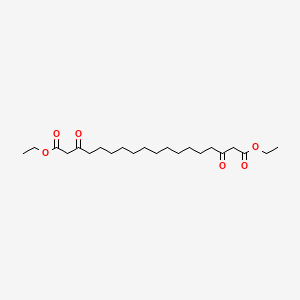
1-(Benzyloxy)-8-chloro-2-methoxy-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-8-chloro-2-methoxy-10H-phenothiazine is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-8-chloro-2-methoxy-10H-phenothiazine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of Substituents: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or thionyl chloride, while methoxylation can be done using methanol in the presence of a catalyst.
Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the phenothiazine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzyloxy)-8-chloro-2-methoxy-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The benzyloxy, chloro, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide for methoxylation or benzyl chloride for benzyloxylation are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1-(Benzyloxy)-8-chloro-2-methoxy-10H-phenothiazine has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Phenothiazine derivatives are known for their pharmacological activities, including antipsychotic, antiemetic, and antimicrobial properties. Research on this compound may lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-8-chloro-2-methoxy-10H-phenothiazine involves its interaction with molecular targets in biological systems. Phenothiazines are known to interact with dopamine receptors, which play a crucial role in their antipsychotic effects. The compound may also interact with other receptors and enzymes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine core.
Thioridazine: Another antipsychotic with structural similarities.
Promethazine: An antiemetic and antihistamine with a phenothiazine structure.
Uniqueness
1-(Benzyloxy)-8-chloro-2-methoxy-10H-phenothiazine is unique due to its specific substituents, which may confer distinct chemical and biological properties. The presence of the benzyloxy group, in particular, can influence its lipophilicity and interaction with biological targets, potentially leading to novel applications and effects.
Propriétés
Numéro CAS |
823802-29-5 |
|---|---|
Formule moléculaire |
C20H16ClNO2S |
Poids moléculaire |
369.9 g/mol |
Nom IUPAC |
8-chloro-2-methoxy-1-phenylmethoxy-10H-phenothiazine |
InChI |
InChI=1S/C20H16ClNO2S/c1-23-16-8-10-18-19(20(16)24-12-13-5-3-2-4-6-13)22-15-11-14(21)7-9-17(15)25-18/h2-11,22H,12H2,1H3 |
Clé InChI |
ANQKKEUNMHDBIF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)SC3=C(N2)C=C(C=C3)Cl)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



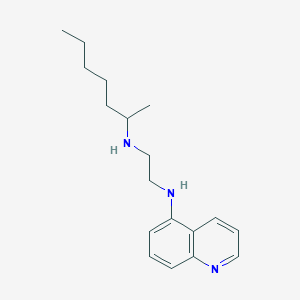
![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
acetate](/img/structure/B14234176.png)
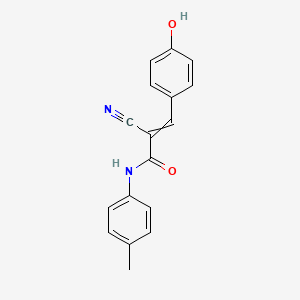
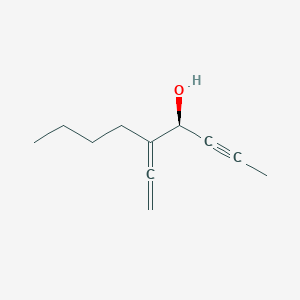
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)
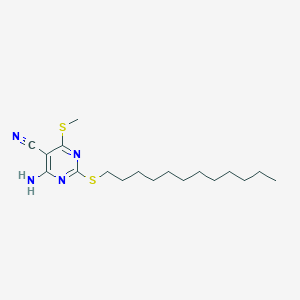
![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
![(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid](/img/structure/B14234210.png)
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)

